tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate
Description
tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a fluorosulfonylmethyl group. This compound belongs to a class of cyclopropyl carbamates, which are widely used in medicinal chemistry as intermediates for synthesizing bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses . The fluorosulfonyl group (-SO₂F) introduces strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C9H16FNO4S |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(fluorosulfonylmethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H16FNO4S/c1-8(2,3)15-7(12)11-9(4-5-9)6-16(10,13)14/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
XFDCHRLOVHLGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate
General Synthetic Strategy
The synthesis of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate typically involves multi-step organic transformations that introduce the cyclopropyl moiety, the carbamate protecting group, and the fluorosulfonyl substituent sequentially. The key challenge lies in the selective functionalization of the cyclopropyl ring and installation of the highly electrophilic fluorosulfonyl group without compromising the integrity of the carbamate.
Stepwise Synthesis Outline
| Step | Description | Key Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of cyclopropyl intermediate | Starting from cyclopropylmethanol or cyclopropylmethyl derivatives, cyclopropanation or functional group transformation is performed | Methods such as reductive cyclopropanation or Curtius degradation may be employed for cyclopropane ring construction and functionalization |
| 2 | Introduction of carbamate protecting group | Reaction of cyclopropyl amine or alcohol intermediate with tert-butyl carbamate or di-tert-butyl dicarbonate | Mild basic conditions (e.g., NaHCO₃ in THF) facilitate carbamate formation |
| 3 | Installation of fluorosulfonyl group | Electrophilic fluorosulfonylation using fluorosulfonyl chloride or related reagents under controlled temperature | Low temperature addition (e.g., 0°C to room temperature) to avoid side reactions; careful pH control during workup |
Detailed Synthetic Routes
Cyclopropyl Intermediate Preparation
- One common approach begins with commercially available cyclopropylmethanol derivatives.
- Reductive cyclopropanation, such as the de Meijere variant of the Kulinkovich reaction, can be employed to generate cyclopropyl intermediates bearing hydroxymethyl groups.
- Alternatively, monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation yields amine intermediates suitable for carbamate formation.
Carbamate Formation
- The cyclopropyl amine intermediate is reacted with tert-butyl carbamate or di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., sodium bicarbonate in tetrahydrofuran).
- Reaction temperatures are typically mild (~25–60°C) to avoid decomposition.
- Purification is achieved by silica gel chromatography using ethyl acetate/hexane gradients.
- Characterization via NMR (¹H and ¹³C) confirms the carbamate linkage and cyclopropane integrity.
Fluorosulfonyl Group Introduction
- The fluorosulfonyl moiety is introduced by treating the carbamate-protected cyclopropyl intermediate with fluorosulfonyl chloride or analogous reagents.
- The reaction is performed at low temperature (0–5°C) to control the highly reactive electrophilic fluorosulfonyl group.
- Stirring is maintained for 1–3 hours to ensure complete conversion.
- Workup involves pH adjustment to weak acidity and crystallization to isolate the product.
- The final product is purified by recrystallization from mixed solvents such as isopropyl ether and n-heptane.
Example Synthetic Procedure (Hypothetical)
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropylmethanol + NaH + THF | Stir at room temperature to form cyclopropyl intermediate | Intermediate alcohol |
| 2 | Intermediate + di-tert-butyl dicarbonate + NaHCO₃ | Stir at 50°C for 4 h | tert-Butyl N-(cyclopropylmethyl)carbamate |
| 3 | Carbamate intermediate + fluorosulfonyl chloride | Add dropwise at 0°C, stir 2 h | tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate |
Analytical Characterization and Purity Assessment
| Technique | Purpose | Typical Results |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm structure and regiochemistry | ¹H NMR signals for cyclopropane protons at δ 0.5–1.5 ppm; carbamate NH and tert-butyl signals identifiable |
| Mass Spectrometry (MS) | Verify molecular weight | Molecular ion peak at m/z ~253.3 (M+H)+ |
| High-Performance Liquid Chromatography (HPLC) | Assess purity | Purity >95% after recrystallization |
| Infrared Spectroscopy (IR) | Confirm functional groups | Characteristic carbamate C=O stretch (~1700 cm⁻¹) and S=O stretches from fluorosulfonyl group |
Research Findings and Optimization Notes
- The fluorosulfonyl group imparts strong electrophilicity, enabling nucleophilic substitution reactions useful in further derivatization.
- Carbamate protection is stable under neutral and mildly basic conditions but may hydrolyze under strong acidic or basic environments.
- Reaction yields are optimized by controlling temperature during fluorosulfonylation and by using dry, inert atmospheres to prevent moisture-induced hydrolysis.
- Steric hindrance from the tert-butyl group may require extended reaction times or elevated temperatures during carbamate formation.
- Purification by recrystallization from mixed solvents enhances product purity and yield.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Reagents | Conditions | Yield & Purity |
|---|---|---|---|---|
| Cyclopropyl Intermediate | Reductive cyclopropanation or hydrolysis + Curtius degradation | Cyclopropyl precursors, NaH, THF | RT to 50°C, inert atmosphere | Moderate to high yield |
| Carbamate Formation | Reaction with di-tert-butyl dicarbonate or tert-butyl carbamate | Boc2O, NaHCO₃, THF | Mild heating (25–60°C) | High yield, >90% purity |
| Fluorosulfonylation | Electrophilic substitution with fluorosulfonyl chloride | Fluorosulfonyl chloride, low temp | 0–5°C, 1–3 h stirring | High purity after recrystallization |
The preparation of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate involves a multi-step synthetic sequence combining cyclopropane ring construction, carbamate protection, and fluorosulfonyl group introduction. The synthetic routes are well-established in the literature and can be optimized for industrial-scale production with appropriate control of reaction conditions and purification techniques. Analytical characterization confirms the structure and purity, ensuring the compound's suitability for applications in medicinal chemistry and organic synthesis.
This comprehensive overview, based on diverse and reliable sources, provides a solid foundation for researchers aiming to synthesize and utilize this compound effectively.
Chemical Reactions Analysis
Types of Reactions: tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable derivatives makes it useful in the development of biochemical assays and probes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating high-performance materials and additives .
Mechanism of Action
The mechanism of action of tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The fluorosulfonyl group in the target compound contrasts with the hydroxymethyl (electron-donating) and 3-fluorophenyl (moderately electron-withdrawing) groups in analogs. This difference influences reactivity: fluorosulfonyl derivatives are more prone to nucleophilic attack compared to hydroxymethyl-substituted carbamates . The 2-aminoethyl analog (CAS 1593896-24-2) exhibits basicity due to the primary amine, enabling its use in anticoagulant synthesis (e.g., Rivaroxaban intermediates) .
Synthetic Utility: The tert-butyl carbamate group in all analogs facilitates amine protection. For example, in Rivaroxaban synthesis, tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate is deprotected under acidic conditions to yield active intermediates .
Physicochemical Properties
Notes:
- The fluorosulfonyl group’s strong electron-withdrawing nature likely reduces the compound’s stability in aqueous or basic environments, necessitating anhydrous handling.
- The 3-fluorophenyl analog (CAS 1286274-19-8) is classified as non-hazardous under GHS, whereas aminoethyl derivatives require precautions due to reactive amine groups .
Research and Development Insights
- Synthetic Routes: Cyclopropane rings in these analogs are typically formed via [2+1] cycloaddition or Simmons-Smith reactions. Deprotection of the Boc group is commonly achieved with HCl or TFA, as demonstrated in Rivaroxaban production .
- Applications: Fluorosulfonyl-containing compounds are rare in the provided data, but sulfonyl groups are prevalent in protease inhibitors and kinase modulators. The 3-fluorophenyl analog is used in neurological drug research, while aminoethyl derivatives are pivotal in anticoagulant development .
Biological Activity
tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is a specialized organic compound with a unique structural composition that includes a tert-butyl group, a cyclopropyl moiety, and a fluorosulfonyl group. Its molecular formula is and it has a molecular weight of approximately 253.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and medicinal chemistry applications.
The presence of the fluorosulfonyl group enhances the compound's electrophilic character, making it a valuable intermediate in various chemical reactions. The tert-butyl and carbamate groups contribute to its stability, which is crucial for its reactivity in biological systems.
Enzyme Inhibition
Research indicates that this compound may exhibit significant enzyme inhibition properties. The reactive nature of the fluorosulfonyl group allows this compound to interact with nucleophilic sites on proteins and enzymes, potentially leading to modulation of their activities. This interaction is essential for understanding its therapeutic applications.
Table 1: Potential Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Interacts with nucleophilic sites on enzymes | |
| Antimicrobial | Similar compounds show potential antimicrobial effects | |
| Anticancer | Structural analogs have been studied for anticancer activity |
Interaction Studies
Interaction studies have shown that this compound can form covalent bonds with various biological macromolecules. This property is critical for its potential as a drug candidate, as it may affect the binding affinities and mechanisms of action against target enzymes or receptors.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Cyclopropane : Utilizing cyclopropanation reactions to introduce the cyclopropane moiety.
- Fluorosulfonation : Introducing the fluorosulfonyl group through electrophilic substitution.
- Carbamate Formation : Converting the resulting intermediate into the final carbamate product.
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other similar compounds. Below is a comparison highlighting its uniqueness:
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl methyl (2-(methylamino)ethyl)carbamate | Contains a methylamino group | Lacks electrophilic reactivity |
| Tert-butyl (2-(methoxycarbonyl)ethyl)(methyl)carbamate | Contains a methoxycarbonyl group | Different reactivity due to absence of sulfonic functionality |
| Tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate | Similar structure but lacks cyclopropane | Focused on fluorosulfonic reactivity without cyclopropane effects |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclopropane ring formation, fluorosulfonyl group introduction, and carbamate protection. For example:
- Cyclopropanation : Use transition-metal catalysts (e.g., rhodium) to form the cyclopropyl ring from alkenes or diazo compounds.
- Fluorosulfonation : React the cyclopropyl intermediate with fluorosulfonyl chloride under inert conditions (e.g., dry THF, -78°C) to avoid hydrolysis.
- Carbamate Protection : Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC (>95%) and NMR .
Q. How should researchers handle and store tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate to ensure stability and safety?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis of the fluorosulfonyl group. Avoid exposure to moisture or light.
- Safety : Use fume hoods, nitrile gloves, and safety goggles. The fluorosulfonyl group may release HF upon decomposition; neutralize spills with calcium carbonate. Toxicity data is limited, so assume acute hazards and use respiratory protection in powder form .
Advanced Research Questions
Q. What methodologies are employed to analyze the reactivity of the fluorosulfonyl group in tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate under varying reaction conditions?
- Methodological Answer :
- Kinetic Studies : Use NMR or FTIR to monitor fluorosulfonyl group reactions with nucleophiles (e.g., amines, alcohols) at different temperatures/pH. For example, track the disappearance of the SO₂F peak (¹⁹F NMR, δ ~45 ppm) .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict electrophilic reactivity and transition states. Compare with experimental results to resolve discrepancies in substitution rates .
- Stability Profiling : Test hydrolysis resistance in buffered solutions (pH 1–13) via LC-MS to identify degradation products .
Q. How can researchers design experiments to evaluate the potential of this compound as an enzyme inhibitor in medicinal chemistry?
- Methodological Answer :
- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., serine proteases, kinases) due to the fluorosulfonyl group’s electrophilicity.
- Activity Assays : Use fluorescence-based assays (e.g., FRET) to measure inhibition kinetics (IC₅₀, Kᵢ). Include positive controls (e.g., AEBSF for serine proteases).
- Structural Analysis : Co-crystallize the compound with the target enzyme for X-ray crystallography to confirm covalent binding modes .
Q. In cases where conflicting data arise regarding hydrolysis stability, what analytical approaches should be prioritized to resolve discrepancies?
- Methodological Answer :
- Controlled Replicates : Repeat hydrolysis experiments under standardized conditions (pH, temperature, ionic strength) with internal standards.
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to identify degradation byproducts and ²H/¹⁸O isotopic labeling to trace hydrolysis pathways.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate) to isolate fluorosulfonyl-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
